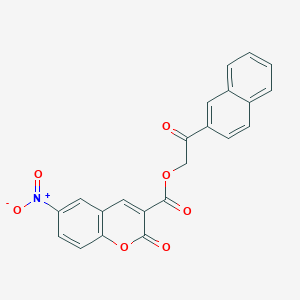

![molecular formula C17H29Cl2FN2O2 B6502187 1-butoxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 1215647-50-9](/img/structure/B6502187.png)

1-butoxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-butoxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a fluorophenyl group, which is often used in medicinal chemistry to improve a drug’s metabolic stability and potency .

Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of a piperazine ring, a fluorophenyl group, and a butoxy group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could potentially be alkylated, acylated, or sulfonated .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the specific groups present in the molecule .Aplicaciones Científicas De Investigación

FPP-DHC has been used in a variety of scientific research applications. It has been used as an inhibitor of monoamine oxidase (MAO) activity and as an agonist of serotonin and norepinephrine receptors. It has also been used to study the effects of monoamine oxidase inhibition on the metabolism of neurotransmitters and to study the effects of serotonin and norepinephrine receptor activation on behavior.

Mecanismo De Acción

FPP-DHC acts as an inhibitor of MAO activity by binding to the active site of the enzyme and preventing it from breaking down monoamine neurotransmitters such as serotonin and norepinephrine. It also acts as an agonist of serotonin and norepinephrine receptors, which means that it binds to these receptors and activates them, resulting in increased levels of these neurotransmitters in the brain.

Biochemical and Physiological Effects

FPP-DHC has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting MAO activity and activating serotonin and norepinephrine receptors, it has been shown to increase levels of dopamine, acetylcholine, and glutamate in the brain. It has also been shown to have anti-inflammatory and anti-anxiety effects, as well as to improve cognitive performance.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

FPP-DHC is an attractive tool for researchers due to its wide range of biochemical and physiological effects. It is relatively easy to synthesize, and its effects can be easily studied in the laboratory. However, it is important to note that FPP-DHC is not approved for human use, and its effects in humans have not been extensively studied.

Direcciones Futuras

There are a variety of potential future directions for research involving FPP-DHC. One potential direction is to further study its effects on MAO activity, serotonin and norepinephrine receptor activation, and neurotransmitter levels in the brain. Additionally, further research could be done to study its effects on behavior and cognitive performance in humans. It could also be used to study its potential anti-inflammatory and anti-anxiety effects. Finally, further research could be done to explore its potential therapeutic applications, such as the treatment of depression, anxiety, and other mental health conditions.

Métodos De Síntesis

FPP-DHC is synthesized using a two-step process involving the reaction of 4-fluorophenylpiperazine and 1-butoxy-2-propanol in the presence of a base. The first step involves the condensation of the two reactants to form a Schiff base, which is then hydrolyzed to form the desired product. The reaction is typically carried out in an organic solvent such as acetonitrile or tetrahydrofuran at temperatures ranging from 0-50°C.

Propiedades

IUPAC Name |

1-butoxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27FN2O2.2ClH/c1-2-3-12-22-14-17(21)13-19-8-10-20(11-9-19)16-6-4-15(18)5-7-16;;/h4-7,17,21H,2-3,8-14H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBPAGCCTRUYJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(CN1CCN(CC1)C2=CC=C(C=C2)F)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29Cl2FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B6502109.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6502113.png)

![2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol](/img/structure/B6502117.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6502119.png)

![(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-(piperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B6502140.png)

![methyl 4-[(3-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]benzoate](/img/structure/B6502148.png)

![2-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B6502152.png)

![5-methyl-2-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6502157.png)

![5-(butylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6502182.png)

![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-nitrophenyl)acetamide](/img/structure/B6502188.png)

![2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6502192.png)